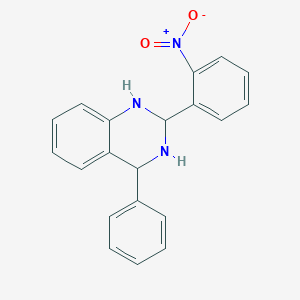
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure consists of a quinazoline core with a tetrahydro configuration, substituted with a 2-nitrophenyl and a 4-phenyl group. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-nitrobenzaldehyde with aniline derivatives can form the intermediate Schiff base, which upon cyclization yields the desired quinazoline compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline, 1,2,3,4-tetrahydro-: Similar in structure but lacks the nitro and phenyl substitutions.
Quinoline derivatives: Share the quinazoline core but differ in functional groups and biological activities.
Uniqueness
Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- is unique due to its specific substitutions, which impart distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential bioactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
84571-13-1 |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H17N3O2/c24-23(25)18-13-7-5-11-16(18)20-21-17-12-6-4-10-15(17)19(22-20)14-8-2-1-3-9-14/h1-13,19-22H |
Clave InChI |
KDJFDBICJDMUBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
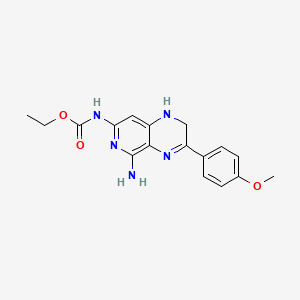
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
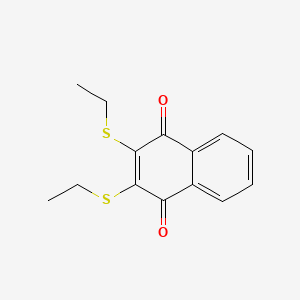
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
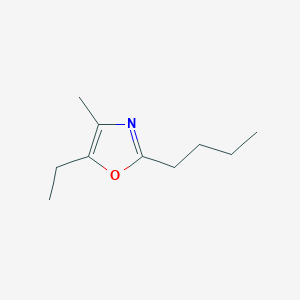
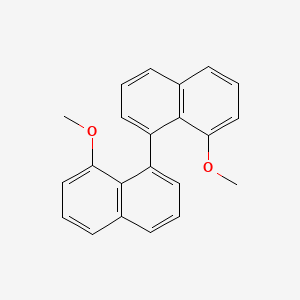
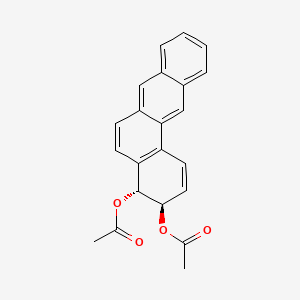


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)

